molecular formula C17H14N2 B8771587 N,N-Diphenylpyridin-2-amine CAS No. 50910-08-2

N,N-Diphenylpyridin-2-amine

Cat. No.: B8771587
CAS No.: 50910-08-2
M. Wt: 246.31 g/mol
InChI Key: YKNDJWVBAAZMDC-UHFFFAOYSA-N
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Description

N,N-Diphenylpyridin-2-amine (CAS: 822-66-2) is a tertiary amine featuring a pyridine ring substituted with two phenyl groups at the amine position. This compound is synthesized via catalytic C–H methylation or Buchwald-Hartwig amination . Its structural uniqueness—bulky phenyl substituents and a planar pyridine core—confers distinct physicochemical properties, making it valuable in organic synthesis, catalysis, and materials science. For instance, derivatives of this compound are employed in high-efficiency electroluminescent devices due to their bipolar charge-transport capabilities .

Properties

CAS No.

50910-08-2

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

N,N-diphenylpyridin-2-amine

InChI

InChI=1S/C17H14N2/c1-3-9-15(10-4-1)19(16-11-5-2-6-12-16)17-13-7-8-14-18-17/h1-14H

InChI Key

YKNDJWVBAAZMDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=N3

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

Compound Key Structural Characteristics
N,N-Diphenylpyridin-2-amine No N–H bonds due to phenyl substitution; crystal packing via C–H⋯π and van der Waals interactions .
N-Phenylpyridin-2-amine Single phenyl group allows potential N–H⋯N hydrogen bonding; planar pyridine core .
N-Benzylpyridin-2-amine Benzyl substituent forms a dihedral angle of 67.2° with the pyridine ring; 3D network via N–H⋯N and C–H⋯C bonds .
Phosphanyl Derivatives P–C–N angles of 114.09° ; stacking along the b-axis with C–H⋯N interactions (e.g., C32–H32⋯N2: 3.577 Å) .

Physicochemical Properties

  • Solubility : The diphenyl derivative’s lack of hydrogen-bonding capacity (due to substituted amine) reduces water solubility compared to N-Benzylpyridin-2-amine, which engages in N–H⋯N interactions .
  • Thermal Stability : Bulky phenyl groups in this compound enhance thermal stability, making it suitable for high-temperature applications like catalysis .

Data Table: Key Comparative Properties

Compound Molecular Formula Yield (%) Physical State Key Applications
This compound C17H14N2 22 Light yellow solid OLEDs, Catalysis
N-Phenylpyridin-2-amine C11H10N2 59 Light yellow solid Synthetic intermediate
N-Benzylpyridin-2-amine C12H12N2 N/A Solid Structural studies
Phosphanyl Derivative C35H30N4P2 60 Orange crystals Catalysis, Coordination chemistry

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